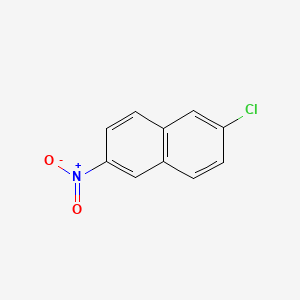

2-Chloro-6-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56961-37-6 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

2-chloro-6-nitronaphthalene |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H |

InChI Key |

ZPFNCCOUGPMGHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis of 2-chloro-6-nitronaphthalene, a valuable chemical intermediate. Due to the absence of a standardized, publicly available protocol for this specific molecule, this document outlines a scientifically grounded, proposed synthesis route based on established principles of electrophilic aromatic substitution. The protocols provided herein are intended to serve as a comprehensive starting point for laboratory synthesis and will likely require optimization for yield and purity.

Introduction and Rationale

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its synthesis is not widely reported in the scientific literature. The most logical and direct synthetic approach is the electrophilic nitration of the commercially available starting material, 2-chloronaphthalene.

The regioselectivity of this reaction is governed by the directing effects of the chloro-substituent and the inherent reactivity of the naphthalene ring system. The chlorine atom is an ortho-, para-director, activating these positions towards electrophilic attack. In 2-chloronaphthalene, the ortho positions are 1 and 3, while the para-like positions in the adjacent ring are 6 and 8. The nitration of unsubstituted naphthalene is known to favor the formation of the 1-nitro isomer over the 2-nitro isomer in a roughly 9:1 ratio, due to the greater stabilization of the carbocation intermediate leading to the alpha-product.

Considering these factors, the nitration of 2-chloronaphthalene is expected to yield a mixture of several isomers, including the desired this compound. The separation of these isomers is a critical step in obtaining the pure target compound. This guide proposes a robust protocol for the synthesis and subsequent purification of this compound.

Proposed Synthesis Pathway

The proposed synthesis involves the nitration of 2-chloronaphthalene using a mixture of concentrated nitric acid and sulfuric acid. This is a standard and effective method for the nitration of aromatic compounds.

Figure 1: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocols

3.1. Synthesis of this compound

This protocol details the nitration of 2-chloronaphthalene.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity | Moles (approx.) |

| 2-Chloronaphthalene | 162.62 | 10.0 g | 0.0615 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 5.0 mL | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| Deionized Water | 18.02 | 500 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (0.0615 mol) of 2-chloronaphthalene and 20 mL of dichloromethane. Stir the mixture until the 2-chloronaphthalene is fully dissolved.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

-

Slowly add 30 mL of concentrated sulfuric acid to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled in an ice bath.

-

Transfer the cold nitrating mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the solution of 2-chloronaphthalene over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

-

Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over 200 g of crushed ice in a 1 L beaker with vigorous stirring.

-

Allow the ice to melt completely. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine all organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.

3.2. Purification of this compound

This protocol describes the separation of the desired isomer from the crude product mixture.

Materials and Reagents:

| Reagent/Material | Proposed Quantity |

| Crude Product Mixture | From synthesis |

| Silica Gel (for column chromatography) | 200-300 g |

| Hexane | As required |

| Ethyl Acetate | As required |

| Ethanol | As required |

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the hexane/ethyl acetate solvent system, starting with pure hexane and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify the fractions containing the desired this compound isomer.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated isomer.

-

-

Recrystallization:

-

Dissolve the isolated this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Quantitative Data and Characterization

Table of Reactants and Expected Product:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Chloronaphthalene (Starting Material) | C₁₀H₇Cl | 162.62 | 59 | 91-58-7 |

| This compound (Product) | C₁₀H₆ClNO₂ | 207.61 | Not available | 56961-37-6 |

Expected Yield: The yield of this compound is expected to be moderate, as the formation of other isomers is likely. The actual yield will need to be determined experimentally after successful isolation and characterization.

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-Cl, NO₂).

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed protocols are based on well-established chemical principles and are intended to be a starting point for researchers. Experimental optimization of reaction conditions, particularly temperature and reaction time, as well as the purification process, will be crucial for achieving a satisfactory yield and purity of the target compound. Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-nitronaphthalene

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide serves to consolidate the available physicochemical data for 2-Chloro-6-nitronaphthalene. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental values for many of the core physicochemical properties of this particular isomer remain uncharacterized. This document outlines the known information and provides general experimental protocols for the determination of these properties. The absence of published biological data precludes the creation of signaling pathway diagrams at this time.

Core Physicochemical Data

A summary of the theoretical and limited available data for this compound is presented below. It is critical to note the absence of experimentally determined values for key properties such as melting point, boiling point, and solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | ChemBK[1] |

| Molar Mass | 207.61 g/mol | ChemBK[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is not currently published, the following are detailed, standard methodologies that can be employed for the determination of its key physicochemical properties.

Determination of Melting Point

A precise melting point is a crucial indicator of the purity of a crystalline solid. The capillary method is a widely used and reliable technique.

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, filling it to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) within a melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range. For a pure compound, this range should be narrow (0.5-2 °C).

An experimental workflow for this process is outlined in the diagram below.

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its application in synthesis, purification, and formulation. A common method for determining solubility is the saturation shake-flask method.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) should be selected.

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are allowed to stand undisturbed to allow any undissolved solid to settle.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

A logical diagram for the solubility determination process is provided below.

Spectral Analysis

Spectral data is vital for the structural confirmation and characterization of this compound.

Methodologies:

-

UV-Vis Spectroscopy: A solution of known concentration is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The absorbance is measured over a range of wavelengths (typically 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR). The spectrum will reveal characteristic absorption bands for the functional groups present, such as C-Cl, C-NO₂, and aromatic C-H and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra, typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆, are essential for elucidating the detailed molecular structure and confirming the substitution pattern on the naphthalene ring.

Signaling Pathways and Biological Activity

A thorough search of scientific databases reveals no published studies on the biological activity or signaling pathway interactions of this compound. As such, the creation of diagrams for signaling pathways, as requested, is not feasible at this time. Research into the biological effects of this compound would be a novel area of investigation.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines standard experimental protocols for the determination of key unknown properties. The current lack of experimental data highlights a significant gap in the chemical literature for this compound. Furthermore, the absence of any biological studies means that its potential effects in biological systems are entirely unknown. It is recommended that researchers working with this compound undertake the necessary characterization studies to establish a complete physicochemical profile, which is a prerequisite for any further investigation into its potential applications.

References

Spectroscopic Analysis of 2-Chloro-6-nitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-6-nitronaphthalene, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known effects of chloro and nitro substituents on the naphthalene ring system and from data reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 8.0 - 8.2 | d | 8.5 - 9.0 |

| H-3 | 7.6 - 7.8 | d | 8.5 - 9.0 |

| H-4 | 7.8 - 8.0 | s | - |

| H-5 | 8.2 - 8.4 | d | 8.8 - 9.2 |

| H-7 | 8.1 - 8.3 | dd | 8.8 - 9.2, 2.0 - 2.5 |

| H-8 | 7.9 - 8.1 | d | 2.0 - 2.5 |

Predictions are based on typical chemical shift ranges for aromatic protons influenced by electron-withdrawing groups (NO₂) and halogens (Cl). Aromatic protons generally appear in the range of 7.0-9.0 ppm.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128.0 - 130.0 |

| C-2 | 133.0 - 135.0 |

| C-3 | 125.0 - 127.0 |

| C-4 | 129.0 - 131.0 |

| C-4a | 130.0 - 132.0 |

| C-5 | 124.0 - 126.0 |

| C-6 | 145.0 - 147.0 |

| C-7 | 122.0 - 124.0 |

| C-8 | 130.0 - 132.0 |

| C-8a | 134.0 - 136.0 |

Aromatic carbons typically resonate between 120-170 ppm.[2][4] The presence of the electronegative chlorine and nitro groups is expected to cause a downfield shift for the carbons to which they are attached (C-2 and C-6 respectively).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of C-H bonds on an aromatic ring. |

| N-O Asymmetric Stretch | 1550 - 1475 | Strong absorption due to the nitro group.[5] |

| N-O Symmetric Stretch | 1360 - 1290 | Strong absorption due to the nitro group.[5] |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected in this region. |

| C-Cl Stretch | 850 - 550 | Characteristic of a carbon-chlorine bond.[5] |

| C-H Out-of-plane Bending | 900 - 675 | Provides information about the substitution pattern of the aromatic ring. |

The fingerprint region, typically from 1500 to 400 cm⁻¹, will contain a complex pattern of absorptions unique to the molecule's structure.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 207/209 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with roughly 1/3 the intensity of the M peak is characteristic of a compound containing one chlorine atom. |

| 161/163 | [M-NO₂]⁺ | Loss of the nitro group (46 Da). |

| 177/179 | [M-NO]⁺ | Loss of nitric oxide (30 Da). |

| 126 | [C₁₀H₆]⁺ | Loss of both the chloro and nitro groups. |

The molecular formula of this compound is C₁₀H₆ClNO₂.[7] The predicted molecular weight is approximately 207.61 g/mol .[8] The fragmentation pattern is expected to be dominated by the loss of the nitro group and its fragments.[9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[10]

-

Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[10]

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[11]

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the ion source of the mass spectrometer.

Data Acquisition:

-

The sample is vaporized by heating the probe.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13] This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. 6-Chloro-1-nitronaphthalene | C10H6ClNO2 | CID 610075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Naphthalene, 1-nitro- [webbook.nist.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2-Chloro-6-nitronaphthalene and its Analogs in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, patents, and technical reports did not yield specific quantitative solubility data for 2-Chloro-6-nitronaphthalene in organic solvents. This guide therefore provides a detailed overview of the solubility characteristics of closely related naphthalene derivatives, namely 1-nitronaphthalene, 2-nitronaphthalene, and 1,5-dinitronaphthalene, to serve as a proxy for understanding the potential solubility behavior of this compound. Furthermore, a generalized experimental protocol for determining the solubility of solid organic compounds is presented, which can be adapted for the target compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, crystallization, formulation, and bioavailability. This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility profile is essential for its development and application. This guide aims to provide insights into its likely solubility by examining structurally similar compounds and to offer a detailed methodology for its experimental determination.

Solubility of Naphthalene Derivatives

The solubility of naphthalene derivatives is influenced by the nature and position of their substituents, which affect intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding. The presence of a nitro group generally increases the polarity of the molecule, while a chloro group can have a more complex effect on solubility depending on the solvent.

Data Presentation: Solubility of Structurally Related Compounds

The following tables summarize the available qualitative and quantitative solubility data for 1-nitronaphthalene, 2-nitronaphthalene, and 1,5-dinitronaphthalene in various organic solvents. This data can provide a useful, albeit indirect, indication of the types of solvents that are likely to be effective for this compound.

Table 1: Qualitative Solubility of Nitronaphthalene Derivatives

| Compound | Solvent | Solubility |

| 1-Nitronaphthalene | Water | Insoluble[1][2][3] |

| Ethanol | Soluble[1] | |

| Diethyl Ether | Soluble[1] | |

| Chloroform | Soluble | |

| Carbon Disulfide | Freely Soluble | |

| 2-Nitronaphthalene | Water | Insoluble[4][5] |

| Ethyl Alcohol | Very Soluble[4][5] | |

| Diethyl Ether | Very Soluble[4][5] | |

| Acetonitrile | Slightly Soluble[5] | |

| Chloroform | Slightly Soluble[5] |

Table 2: Quantitative Solubility of 1,5-Dinitronaphthalene at Various Temperatures

The solubility of 1,5-dinitronaphthalene was determined using a static equilibrium method. The mole fraction solubility (x) increased with temperature in all tested solvents. The general order of solubility from highest to low was: trichloromethane > toluene > (ethyl acetate, acetone) > ethylbenzene > acetonitrile > 1-propanol > ethanol.[6]

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10³) |

| Trichloromethane | 313.15 | 4.508 |

| 273.15 | 0.1573 | |

| Toluene | Not Specified | - |

| Ethyl Acetate | Not Specified | - |

| Acetone | Not Specified | - |

| Ethylbenzene | Not Specified | - |

| Acetonitrile | Not Specified | - |

| 1-Propanol | Not Specified | - |

| Ethanol | Not Specified | - |

Note: Specific mole fraction solubility values for all solvents and temperatures were not available in the cited source. The table highlights the trend observed for trichloromethane.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the gravimetric "shake-flask" method, a common technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol can be adapted for this compound.

Objective: To determine the equilibrium solubility of a solid organic compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Constant temperature water bath or incubator

-

Vials or flasks with screw caps

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven for drying

-

The solid compound of interest (solute)

-

The desired organic solvent

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation can be achieved using a shaker or a magnetic stirrer.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature, avoiding disturbance of the settled solid.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.

-

-

Solubility Determination (Gravimetric Method):

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen, followed by drying in an oven at a temperature below the compound's melting point) until a constant weight of the solid residue is achieved.

-

Weigh the container with the dry solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent, molality, or mole fraction.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, an analysis of its structural analogs provides valuable preliminary insights. Based on the data for nitronaphthalenes, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents and limited solubility in water and non-polar hydrocarbon solvents. The provided experimental protocol offers a robust framework for researchers to precisely determine the solubility of this compound in a range of organic solvents, which will be instrumental for its further development and application in the pharmaceutical and chemical industries.

References

- 1. chembk.com [chembk.com]

- 2. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-NITRONAPHTHALENE CAS#: 581-89-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Elusive Structure of 2-Chloro-6-nitronaphthalene: A Call for Further Investigation

An in-depth analysis of the molecular structure and conformation of 2-Chloro-6-nitronaphthalene remains a significant gap in the scientific literature. Despite its potential relevance in drug development and materials science, a comprehensive experimental characterization of this compound is not publicly available. This whitepaper summarizes the current state of knowledge, highlights the absence of critical structural data, and proposes avenues for future research to elucidate its molecular architecture.

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs the design of novel therapeutics, and is crucial for predicting material properties. In the case of this compound, a substituted naphthalene derivative, such detailed structural information is conspicuously absent from major crystallographic and spectroscopic databases.

A comprehensive search of scholarly articles and chemical databases, including the Cambridge Structural Database (CSD), reveals a lack of published single-crystal X-ray diffraction data for this compound. This absence of a definitive crystal structure means that precise, experimentally determined bond lengths, bond angles, and dihedral angles are not available. Consequently, the exact conformation of the molecule in the solid state, including the orientation of the chloro and nitro substituents relative to the naphthalene ring, remains unconfirmed.

While experimental data for the target compound is unavailable, studies on structurally related substituted naphthalenes can offer some predictive insights. For instance, the naphthalene core is known to be a planar aromatic system. However, the presence of substituents can induce minor deviations from planarity. The electronic and steric properties of the chloro and nitro groups will influence the molecule's overall conformation and intermolecular interactions. The nitro group, being a strong electron-withdrawing group, will significantly affect the electronic distribution within the aromatic system.

Proposed Path Forward: A Multi-faceted Approach

Given the dearth of experimental data, a combination of computational modeling and targeted experimental work is necessary to fully characterize the molecular structure and conformation of this compound.

Computational Modeling

In the absence of experimental data, computational chemistry offers a powerful tool for predicting molecular properties. Density Functional Theory (DFT) calculations could be employed to:

-

Optimize the molecular geometry: Determine the most stable conformation by calculating the potential energy surface as a function of the dihedral angles of the substituent groups.

-

Predict spectroscopic properties: Calculate theoretical NMR, IR, and UV-Vis spectra, which can be compared with future experimental data for validation.

-

Analyze electronic properties: Investigate the distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential to understand the molecule's reactivity and intermolecular interaction potential.

The following diagram outlines a proposed computational workflow for this investigation.

Caption: Proposed computational workflow for the structural and electronic analysis of this compound.

Experimental Protocols for Future Work

To validate computational predictions and provide definitive structural data, the following experimental investigations are essential.

Synthesis and Crystallization

A robust and reproducible synthesis protocol is the first critical step. While methods for the synthesis of related compounds exist, a specific, optimized procedure for this compound would need to be established and documented. Following successful synthesis and purification, the primary goal would be to grow single crystals suitable for X-ray diffraction. This can be achieved through various techniques, including:

-

Slow evaporation: Dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at a constant temperature.

-

Vapor diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

-

Cooling crystallization: Slowly cooling a saturated solution of the compound.

The following flowchart illustrates a general experimental workflow for obtaining the crystal structure.

Caption: General experimental workflow for the determination of the molecular structure of this compound.

Spectroscopic Characterization

In parallel with crystallographic studies, a comprehensive spectroscopic analysis would provide valuable information about the molecule's structure and electronic properties in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure and provide insights into the electronic environment of the different atoms.

-

Infrared (IR) and Raman Spectroscopy: These techniques would identify the characteristic vibrational modes of the functional groups, particularly the C-Cl and N-O bonds of the nitro group.

-

UV-Visible (UV-Vis) Spectroscopy: This would provide information about the electronic transitions within the molecule and could be correlated with computational predictions of the HOMO-LUMO gap.

Conclusion

The molecular structure and conformation of this compound represent an uncharacterized area of chemical space. For drug development professionals and materials scientists, this lack of fundamental data is a significant hurdle. A combined approach of computational modeling and targeted experimental work, including synthesis, crystallization, X-ray diffraction, and comprehensive spectroscopic analysis, is imperative to fill this knowledge gap. The elucidation of its three-dimensional structure will undoubtedly pave the way for a deeper understanding of its properties and potential applications.

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 2-Chloro-6-nitronaphthalene, a key intermediate in the synthesis of various biologically active molecules. This document details the starting materials, experimental protocols, and presents quantitative data to facilitate the selection of the most suitable synthetic route for your research and development needs.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and challenges.

-

Route 1: Diazotization and Sandmeyer Reaction of 2-Amino-6-nitronaphthalene. This is a classic and reliable method for the introduction of a chloro substituent onto an aromatic ring. The success of this route is highly dependent on the availability and purity of the starting material, 2-amino-6-nitronaphthalene.

-

Route 2: Direct Nitration of 2-Chloronaphthalene. This approach is more direct; however, it is often challenged by issues of regioselectivity, potentially leading to a mixture of isomers that require purification.

Below, we delve into the specifics of each synthetic pathway, providing detailed experimental insights.

Route 1: Synthesis via 2-Amino-6-nitronaphthalene

This pathway commences with the synthesis of the key intermediate, 2-amino-6-nitronaphthalene, which is then converted to the final product via a Sandmeyer reaction.

Preparation of the Starting Material: 2-Amino-6-nitronaphthalene

There are several methods to synthesize 2-amino-6-nitronaphthalene, with the choice of method often depending on the availability of precursors and desired scale.

The direct nitration of 2-naphthylamine can yield 6-nitro-2-naphthylamine; however, this method is often reported to result in low yields[1]. The reaction produces a mixture of isomers, necessitating careful purification.

A more regioselective approach involves the Bucherer reaction of 6-nitro-2-naphthol. The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite[2][3][4]. This method is widely used in the synthesis of dye precursors[2].

Experimental Protocol: Bucherer Reaction of 6-Nitro-2-naphthol (General Procedure)

A general procedure for the Bucherer reaction is as follows:

-

A mixture of 6-nitro-2-naphthol, an aqueous solution of sodium bisulfite, and aqueous ammonia is heated in a sealed vessel.

-

The reaction is typically carried out at temperatures ranging from 100 to 150 °C for several hours.

-

Upon cooling, the product, 2-amino-6-nitronaphthalene, precipitates and can be isolated by filtration.

-

The crude product is then purified by recrystallization.

Specific conditions for 6-nitro-2-naphthol would need to be optimized.

Palladium-catalyzed amination of 2-bromo-6-nitronaphthalene is another viable route. This modern cross-coupling reaction can provide high yields and selectivity.

Experimental Protocol: Pd-catalyzed Amination of 2-Bromo-6-nitronaphthalene (General Procedure)

A typical procedure for a Buchwald-Hartwig amination would involve:

-

A mixture of 2-bromo-6-nitronaphthalene, an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu) is prepared in an inert solvent (e.g., toluene).

-

The reaction mixture is heated under an inert atmosphere (e.g., argon) until the starting material is consumed.

-

The reaction is then quenched, and the product is extracted and purified by column chromatography.

Diazotization and Sandmeyer Reaction

Once 2-amino-6-nitronaphthalene is obtained, it is converted to this compound via a two-step, one-pot procedure involving diazotization followed by a Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound from 2-Amino-6-nitronaphthalene

-

Diazotization: 2-Amino-6-nitronaphthalene is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The completion of the diazotization can be tested with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the copper(I) chloride solution. Nitrogen gas will evolve.

-

The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

-

The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Quantitative Data for Route 1

| Starting Material for 2-Amino-6-nitronaphthalene | Key Reagents | Typical Yield of 2-Amino-6-nitronaphthalene | Reference |

| 2-Naphthylamine | Nitrating agent (e.g., HNO3/H2SO4) | Low | [1] |

| 6-Nitro-2-naphthol | NH3, NaHSO3 | Moderate to High | [2][3][4] |

| 2-Bromo-6-nitronaphthalene | Pd catalyst, ligand, base, ammonia source | High | General Method |

| Reaction Step | Key Reagents | Typical Yield |

| Diazotization of 2-Amino-6-nitronaphthalene | NaNO2, HCl | High (in solution) |

| Sandmeyer Reaction | CuCl, HCl | Good to High |

Route 2: Direct Nitration of 2-Chloronaphthalene

A more direct, though potentially less selective, route to this compound is the electrophilic nitration of 2-chloronaphthalene.

Preparation of the Starting Material: 2-Chloronaphthalene

2-Chloronaphthalene can be prepared by the direct chlorination of naphthalene. This reaction typically yields a mixture of 1-chloronaphthalene and 2-chloronaphthalene, which must be separated.

Nitration of 2-Chloronaphthalene

The nitration of 2-chloronaphthalene is an electrophilic aromatic substitution. The chloro group is an ortho-, para-director, and the nitro group will substitute at positions activated by the naphthalene ring system and directed by the chloro group. The primary challenge is to achieve high regioselectivity for the desired 6-position. The nitration of naphthalene itself typically yields a high proportion of the 1-nitro isomer[5]. The directing effects of the chloro group in 2-chloronaphthalene will influence the position of nitration.

Experimental Protocol: Nitration of 2-Chloronaphthalene (General Procedure)

-

2-Chloronaphthalene is dissolved in a suitable solvent, such as sulfuric acid or acetic acid.

-

The solution is cooled to a low temperature (e.g., 0-5 °C).

-

A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

-

After the addition is complete, the reaction is stirred for a period of time, allowing it to slowly warm to room temperature.

-

The reaction is then quenched by pouring it onto ice.

-

The precipitated product is filtered, washed, and then purified to separate the desired this compound from other isomers.

Quantitative Data for Route 2

| Starting Material | Key Reagents | Product Distribution | Reference |

| 2-Chloronaphthalene | HNO3, H2SO4 | Mixture of isomers (regioselectivity data not readily available in searched literature) | General Method |

Summary and Recommendations

Both synthetic routes present viable options for the preparation of this compound.

-

Route 1 is generally preferred when high purity of the final product is required and a reliable source or synthesis of 2-amino-6-nitronaphthalene is available. The Bucherer reaction of 6-nitro-2-naphthol or the amination of 2-bromo-6-nitronaphthalene are promising methods for obtaining the key amine intermediate.

-

Route 2 offers a more direct pathway but may be complicated by the formation of multiple isomers, necessitating challenging purification steps. The feasibility of this route is highly dependent on the regioselectivity of the nitration reaction, which requires empirical determination.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, required purity of the final compound, and the scale of the synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Synthetic pathways to this compound.

Caption: The Sandmeyer reaction workflow.

References

Theoretical Insights into the Electronic Structure of 2-Chloro-6-nitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of nitroaromatic compounds, with a specific focus on the predicted characteristics of 2-Chloro-6-nitronaphthalene. Due to a lack of specific published research on this particular molecule, this document synthesizes findings from studies on structurally related compounds, such as 2-nitronaphthalene and other chloro-nitro substituted aromatic systems. The guide outlines the standard computational methodologies, the nature of the expected electronic properties, and the potential implications for drug development and materials science.

Introduction

Nitroaromatic compounds are a class of molecules with significant industrial and pharmaceutical relevance. Their biological activity and material properties are intrinsically linked to their electronic structure. The introduction of substituents, such as chlorine and a nitro group, to a naphthalene core can profoundly alter its electronic landscape, influencing its reactivity, toxicity, and photophysical properties. Understanding these electronic perturbations is crucial for the rational design of new drugs and functional materials. This guide explores the theoretical underpinnings of the electronic structure of this compound, a molecule whose specific electronic properties have not yet been detailed in the scientific literature. By examining data from analogous compounds, we can infer its likely electronic characteristics and the methodologies best suited for its theoretical investigation.

Theoretical Methodologies

The study of the electronic structure of molecules like this compound primarily relies on quantum chemical calculations. Density Functional Theory (DFT) and ab initio methods are the most common approaches.

Density Functional Theory (DFT)

DFT is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. It is a popular choice for its balance of accuracy and computational cost.

Typical Experimental Protocol for a DFT Study:

-

Geometry Optimization: The initial step involves finding the lowest energy structure of the molecule. This is typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

-

Molecular Orbital Analysis: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.

-

Mulliken Population Analysis: To determine the partial charges on each atom.

-

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. .

-

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) are employed for more rigorous analyses.

Predicted Electronic Structure of this compound

Based on studies of related molecules, we can predict the key electronic features of this compound. The presence of an electron-withdrawing nitro group (-NO2) and a moderately electron-withdrawing and deactivating chloro group (-Cl) will significantly influence the electron density distribution on the naphthalene ring system.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are crucial for understanding the chemical reactivity and kinetic stability of a molecule. For this compound, it is expected that:

-

The HOMO will be primarily localized on the naphthalene ring, representing the ability to donate an electron.

-

The LUMO will be significantly localized on the nitro group, given its strong electron-accepting nature. This indicates the ability to accept an electron.

-

The HOMO-LUMO energy gap is predicted to be relatively small, suggesting higher chemical reactivity and lower kinetic stability compared to unsubstituted naphthalene.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show:

-

Negative potential (red/yellow regions): Concentrated around the oxygen atoms of the nitro group, indicating the most probable sites for electrophilic attack.

-

Positive potential (blue regions): Likely located around the hydrogen atoms of the naphthalene ring and potentially near the chlorine atom, indicating sites for nucleophilic attack.

Mulliken Atomic Charges

The Mulliken charge analysis would likely reveal:

-

Significant negative charges on the oxygen atoms of the nitro group.

-

A positive charge on the nitrogen atom of the nitro group.

-

A negative charge on the chlorine atom.

-

A complex distribution of positive and negative charges across the carbon atoms of the naphthalene ring due to the competing electronic effects of the substituents.

Quantitative Data (Hypothetical)

The following tables represent the type of quantitative data that a theoretical study on this compound would generate. The values are illustrative placeholders.

Table 1: Calculated Molecular Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 3.5 eV |

| Dipole Moment | ~4.5 D |

| Total Energy | -950 a.u. |

Table 2: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) / Angle (°) |

| C-Cl Bond Length | 1.74 |

| C-N Bond Length | 1.48 |

| N-O Bond Lengths | 1.22 |

| C-N-O Bond Angle | 118° |

Visualizations

Logical Workflow of a Theoretical Study

The following diagram illustrates the typical workflow for a computational chemistry study of a molecule like this compound.

Caption: Workflow for a computational study.

Inferred Signaling Pathway of Nitroaromatic Compound Toxicity

The electronic properties of nitroaromatic compounds are linked to their mechanism of toxicity, which often involves enzymatic reduction of the nitro group to form reactive intermediates that can lead to oxidative stress.

Caption: Inferred toxicity pathway.

Conclusion

While direct experimental or theoretical data on this compound is not currently available, a robust framework exists for its theoretical investigation. Based on the known effects of chloro and nitro substituents on aromatic systems, it is predicted that this compound possesses a relatively small HOMO-LUMO gap and a highly polarized electronic structure. These features suggest a molecule with significant chemical reactivity and potential biological activity. The computational protocols and conceptual frameworks outlined in this guide provide a solid foundation for future research into this and other related nitroaromatic compounds, which will be invaluable for applications in drug discovery and materials science.

In-Depth Technical Guide: Health and Safety Information for 2-Chloro-6-nitronaphthalene

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific health and safety information for 2-Chloro-6-nitronaphthalene. The information presented herein is compiled from limited sources and data on structurally related compounds, such as chlorinated naphthalenes and nitronaphthalenes. This information should be used for preliminary guidance only and is not a substitute for a thorough risk assessment based on experimentally derived data for this compound.

Chemical and Physical Properties

Limited information is available regarding the specific physicochemical properties of this compound. The available data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 56961-37-6 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molar Mass | 207.61 g/mol | [1] |

Hazard Identification and Toxicological Profile

There is no specific toxicological data available for this compound. However, based on its chemical structure, it belongs to the classes of chlorinated naphthalenes and nitronaphthalenes. The general toxicological properties of these classes of compounds are summarized below to provide an indication of potential hazards.

It must be strongly emphasized that these are general hazards for related compound classes and may not be representative of the specific toxicological profile of this compound.

General Hazards of Chlorinated Naphthalenes

Chlorinated naphthalenes are known to have a range of toxic effects. Severe skin reactions, including chloracne, and liver disease have been reported following occupational exposure.

General Hazards of Nitronaphthalenes

Studies on nitronaphthalene compounds, such as 1-nitronaphthalene and 2-nitronaphthalene, have indicated the potential for toxicity in animal models. For instance, 2-nitronaphthalene has been detected in diesel engine particulate emissions and at low concentrations in ambient air.

Naphthalene and its derivatives can cause a condition known as hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3] Symptoms of significant naphthalene exposure can include fatigue, nausea, vomiting, and jaundice.[3] The International Agency for Research on Cancer (IARC) classifies naphthalene as possibly carcinogenic to humans and animals (Group 2B).[3]

Exposure Controls and Personal Protection

Given the lack of specific data, prudent laboratory practices for handling potentially hazardous aromatic compounds should be strictly followed.

| Control Parameter | Recommendations |

| Engineering Controls | Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles or a face shield are recommended.- Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn.- Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

| Hygiene Measures | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Handling and Storage

| Aspect | Recommendations |

| Safe Handling | Minimize dust generation and accumulation. Avoid breathing dust and vapors. Ensure adequate ventilation. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

First Aid Measures

In the absence of specific data, the following general first-aid measures for chemical exposure are recommended.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |

Experimental Protocols and Methodologies

A search of the scientific literature did not yield any specific experimental protocols for the synthesis, analysis, or toxicological evaluation of this compound. For researchers planning to work with this compound, it would be necessary to adapt and validate methods used for other chlorinated or nitrated naphthalene derivatives.

Signaling Pathways and Logical Relationships

Due to the complete lack of research on the biological effects of this compound, there is no information on any signaling pathways it may modulate. Therefore, it is not possible to provide the requested diagrams. Any depiction of a signaling pathway would be purely speculative and scientifically unfounded.

As a general reference for a potential mechanism of toxicity for related compounds, the metabolic activation of some nitronaphthalenes is known to be mediated by cytochrome P450 enzymes. This process can lead to the formation of reactive intermediates that can cause cellular damage. However, it is unknown if this pathway is relevant for this compound.

To illustrate the general concept of a chemical safety workflow, the following diagram is provided.

Caption: General workflow for chemical safety and handling.

References

Navigating the Handling of 2-Chloro-6-nitronaphthalene: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Chloro-6-nitronaphthalene (CAS No. 56961-37-6). Due to a lack of specific, publicly available stability and toxicology data for this compound, this document draws upon established principles for handling and storing chemically related substances, such as chlorinated and nitrated aromatic compounds. All recommendations should be implemented in conjunction with rigorous, site-specific safety assessments.

Core Chemical Properties and Hazard Considerations

While detailed experimental data for this compound is limited, its structural motifs—a chlorinated naphthalene ring and a nitro group—provide insight into its potential reactivity and hazards. Aromatic nitro compounds can be energetic and may react vigorously with reducing agents. The presence of a chlorine atom can influence the electronic properties and reactivity of the naphthalene ring system.

Table 1: Physicochemical and Inferred Safety Data for this compound

| Property | Value | Source/Basis |

| CAS Number | 56961-37-6 | Chemical Abstracts Service |

| Molecular Formula | C10H6ClNO2 | ChemBK |

| Molecular Weight | 207.61 g/mol | ChemBK |

| Physical State | Solid (inferred) | Based on similar aromatic compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents | Based on general properties of similar compounds |

| Inferred Hazards | Irritant (skin, eyes), potential for vigorous reaction with reducing agents, toxic decomposition products upon heating. | Based on data for 2-chloro-6-nitrobenzaldehyde and general properties of nitroaromatic compounds.[1] |

Chemical Stability and Reactivity Profile

Key Stability Considerations:

-

Light Sensitivity: Aromatic nitro compounds can be sensitive to light. Prolonged exposure to UV radiation may lead to degradation.

-

Thermal Stability: While specific decomposition temperatures are unknown, heating aromatic nitro compounds can lead to the release of toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[2] In the presence of certain materials, heating may also pose an explosion risk.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases. Aromatic nitro compounds can react violently with reducing agents.[1] Chlorinated solvents can also undergo violent reactions with certain flammable solvents and should not be stored with alkali metals.[3]

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is paramount to ensure the stability of this compound and the safety of laboratory personnel.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[4]

-

Ventilation: Ensure storage in a well-ventilated area.[4]

-

Inert Atmosphere: While not explicitly required based on available data, storage under an inert atmosphere (e.g., nitrogen or argon) can be considered for long-term storage to minimize potential oxidative degradation.

-

Containers: Use tightly sealed containers made of appropriate materials such as amber glass to protect from light.[5]

-

Segregation: Store separately from incompatible materials, particularly reducing agents, strong acids, strong bases, and flammable substances.[3][5]

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[1]

Experimental Methodologies for Stability Assessment (General Protocols)

While specific experimental protocols for this compound are not published, the following are standard methodologies used to assess the stability of chemical compounds:

-

Accelerated Stability Studies: These studies involve subjecting the compound to elevated temperatures and humidity to predict its long-term stability under normal storage conditions.

-

Photostability Studies: Exposing the compound to controlled light sources (e.g., UV and visible light) to determine its susceptibility to degradation.

-

Compatibility Studies: Testing the compound in the presence of various excipients or other materials to identify potential interactions that could affect its stability.

Visualizing Laboratory Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical workflows for the safe handling and storage of chemical compounds like this compound.

References

Unveiling Potential Impurities in Commercial 2-Chloro-6-nitronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may be present in commercial batches of 2-Chloro-6-nitronaphthalene. A thorough understanding of the impurity profile is critical for researchers and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of downstream products. This document outlines the probable synthetic pathways leading to the formation of this compound, identifies potential process-related impurities and isomers, and provides detailed experimental protocols for their identification and quantification.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. The purity of this starting material is of paramount importance as impurities can potentially be carried through subsequent reaction steps, leading to the formation of undesired side products, reduced yields, and potential toxicological concerns in the final active pharmaceutical ingredient (API). This guide delves into the likely impurities arising from the manufacturing process of this compound, focusing on isomers and byproducts of the nitration of 2-chloronaphthalene.

Synthetic Pathways and Potential Impurity Formation

The most probable synthetic route to this compound is the electrophilic nitration of 2-chloronaphthalene. This reaction is known to produce a mixture of isomers, the distribution of which is dependent on the specific reaction conditions such as the nitrating agent, temperature, and solvent.

dot

Caption: Synthetic pathway for this compound.

The primary impurities are expected to be other isomers of chloro-nitronaphthalene formed during the nitration process. The directing effect of the chlorine atom (ortho-, para-directing) and the deactivating nature of the nitro group on the naphthalene ring system influence the position of the incoming nitro group.

Isomeric Impurities

The nitration of 2-chloronaphthalene can theoretically yield several mono-nitrated isomers. The major product is expected to be this compound, but other isomers are likely to be formed in varying amounts.

dot

Caption: Potential isomeric impurities from nitration.

Process-Related Impurities

Besides isomeric impurities, other byproducts can arise from the manufacturing process. These can include:

-

Unreacted Starting Material: Residual 2-chloronaphthalene.

-

Dinitrated Products: Formation of dichloro-dinitronaphthalenes or chloro-dinitronaphthalenes if the reaction is not carefully controlled.

-

Byproducts from Starting Material Synthesis: Impurities present in the initial 2-chloronaphthalene, such as other chlorinated naphthalenes (e.g., 1-chloronaphthalene, dichloronaphthalenes), can be carried over.[1]

Quantitative Data on Potential Impurities

Table 1: Potential Isomeric Impurities

| Impurity Name | Chemical Structure | Potential Concentration Range (%) |

| 2-Chloro-1-nitronaphthalene | C₁₀H₆ClNO₂ | 0.1 - 2.0 |

| 2-Chloro-5-nitronaphthalene | C₁₀H₆ClNO₂ | 0.1 - 1.5 |

| 2-Chloro-8-nitronaphthalene | C₁₀H₆ClNO₂ | 0.1 - 1.0 |

| Other Mononitro Isomers | C₁₀H₆ClNO₂ | < 0.5 |

Table 2: Potential Process-Related Impurities

| Impurity Name | Source | Potential Concentration Range (%) |

| 2-Chloronaphthalene | Unreacted Starting Material | < 0.5 |

| Dichloronaphthalenes | Impurity in Starting Material | < 0.2 |

| Chloro-dinitronaphthalenes | Over-reaction | < 0.1 |

Experimental Protocols for Impurity Analysis

To accurately identify and quantify the potential impurities in this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation

This method is suitable for the separation and quantification of isomeric chloro-nitronaphthalenes.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective. A starting composition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 90-100% over 30-40 minutes can provide good separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Monitoring at 254 nm and 330 nm is recommended to detect all nitrated species.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Quantification: Use external standards of the identified impurities for accurate quantification. If standards are unavailable, percentage area normalization can provide an estimate of the relative impurity levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful tool for identifying volatile impurities, such as unreacted starting materials and other chlorinated naphthalenes, and for confirming the identity of isomeric impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-400.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or toluene (approximately 100 µg/mL).

-

Identification: Impurities can be identified by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by their retention times.

dot

Caption: Analytical workflow for impurity profiling.

Conclusion

The quality of this compound is critical for its application in the synthesis of high-purity downstream products. The primary impurities are likely to be isomers formed during the nitration of 2-chloronaphthalene, along with residual starting materials and other process-related byproducts. A robust analytical strategy employing both HPLC and GC-MS is essential for the comprehensive characterization and quantification of these impurities. This guide provides a framework for researchers and quality control professionals to understand, identify, and control the impurity profile of commercial this compound, thereby ensuring the integrity of their research and manufacturing processes.

References

An In-depth Technical Guide on the Reactivity of the Chloro and Nitro Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic and steric effects of chloro and nitro groups on aromatic systems, their influence on reaction mechanisms, and their practical applications in chemical synthesis and drug design.

Core Concepts: Electronic Effects of Chloro and Nitro Groups

The reactivity of an aromatic ring is fundamentally governed by the electron density of its π-system. Substituents can either increase or decrease this electron density through a combination of inductive and resonance effects.

-

Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. It is related to the electronegativity of the atoms.

-

Resonance Effect (M or R): This is the delocalization of π electrons through a conjugated system. It can either donate or withdraw electron density from the aromatic ring.

Chloro Group (-Cl): The chlorine atom is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I) .[1][2] This effect reduces the overall electron density of the benzene ring, making it less attractive to electrophiles and thus deactivating the ring towards electrophilic aromatic substitution compared to benzene.[1][2] However, the chloro group possesses lone pairs of electrons that can be delocalized into the aromatic ring through the electron-donating resonance effect (+M) .[1][3] This resonance effect increases the electron density at the ortho and para positions.[1][3] Because the -I effect of chlorine outweighs its +M effect, it is considered a deactivating group .[2][3] Yet, due to the +M effect directing the incoming electrophile, it is an ortho, para-director .[1][3]

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong inductive effect (-I) and a strong resonance effect (-M) .[4][5] The nitrogen atom in the nitro group has a formal positive charge, which strongly pulls electron density from the aromatic ring.[6] This significant decrease in electron density makes the aromatic ring much less reactive towards electrophiles, hence it is a strong deactivating group .[7][8] The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic attack.[5][9] Consequently, the nitro group is a meta-director .[5][9]

Quantitative Data Presentation

The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent and are determined by the ionization of substituted benzoic acids in water.[10] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11][12]

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

| -Cl | 0.37[13] | 0.23[13] | -I (Withdrawing)[1] | +M (Donating)[1] | Deactivating[14] | ortho, para[1] |

| -NO₂ | 0.71[11] | 0.78[11] | -I (Withdrawing)[4] | -M (Withdrawing)[4] | Strongly Deactivating[8] | meta[5] |

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring.[15] The presence of chloro and nitro groups significantly influences the rate and regioselectivity of these reactions.

Caption: Substituent effects on EAS reactivity and orientation.

This experiment demonstrates the directing effect of the chloro group in an electrophilic aromatic substitution reaction.[16][17]

Objective: To synthesize a mixture of ortho- and para-nitrochlorobenzene via the nitration of chlorobenzene.

Materials:

-

Chlorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.[16]

-

Slowly add chlorobenzene to the cooled acid mixture while stirring. Maintain the temperature between 25-35°C.[16]

-

After the addition is complete, continue stirring for a specified time to allow the reaction to proceed.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Separate the organic layer using a separatory funnel.

-